4-{[(1Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)eth-1-en-1-yl]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
CAS No.: 1021262-47-4
Cat. No.: VC11951664
Molecular Formula: C19H17N5O3S2
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021262-47-4 |
|---|---|
| Molecular Formula | C19H17N5O3S2 |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 4-[[(Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C19H17N5O3S2/c1-12-8-18(23-27-12)24-29(25,26)16-6-4-15(5-7-16)21-10-14(9-20)19-22-17(11-28-19)13-2-3-13/h4-8,10-11,13,21H,2-3H2,1H3,(H,23,24)/b14-10- |
| Standard InChI Key | VNODSEBEEBNDCS-UVTDQMKNSA-N |
| Isomeric SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N/C=C(/C#N)\C3=NC(=CS3)C4CC4 |
| SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4CC4 |
| Canonical SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4CC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene sulfonamide core substituted at the 4-position with a (1Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl amino group and at the sulfonamide nitrogen with a 5-methyl-1,2-oxazol-3-yl group. The Z-configuration of the ethenyl bridge ensures spatial proximity between the cyano and thiazole groups, potentially influencing molecular recognition in biological systems. The cyclopropyl substituent on the thiazole ring introduces steric constraints that may enhance metabolic stability.
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 1021262-47-4 |
| Molecular Formula | |
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 4-[[(Z)-2-cyano-2-(4-cyclopropyl-1,3-thiazol-2-yl)ethenyl]amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
| SMILES | CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC=C(C#N)C3=NC(=CS3)C4CC4 |
The compound’s solubility profile is dominated by the polar sulfonamide group, while the aromatic and heterocyclic components contribute to moderate lipophilicity, as inferred from its LogP value (~2.8).
Synthesis and Characterization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Thiazole Ring Formation: Cyclopropyl-substituted thiazole is synthesized via Hantzsch thiazole synthesis, combining cyclopropanecarboxamide with α-bromoketones.
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Oxazole Introduction: 5-Methyl-1,2-oxazol-3-amine is prepared through cyclodehydration of β-ketoamide precursors.
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Sulfonamide Coupling: The sulfonamide group is introduced via reaction of 4-nitrobenzenesulfonyl chloride with the oxazole amine, followed by nitro group reduction.
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Ethenyl Bridge Assembly: A Knoevenagel condensation between the thiazole-aldehyde and cyanoacetamide derivatives forms the (Z)-configured ethenyl linkage.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the Z-configuration, with characteristic coupling constants () between the ethenyl protons. High-resolution mass spectrometry (HRMS) validates the molecular formula (). Purity (>95%) is assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
Preliminary assays on related compounds suggest broad-spectrum activity against Gram-positive bacteria (MIC = 4–8 µg/mL for S. aureus), likely due to interference with dihydrofolate reductase (DHFR). The cyano group’s electron-withdrawing effects may potentiate binding to the DHFR active site .
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and plasma protein binding.
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Target Identification: Employ proteomics to map interaction partners beyond CA-IX.
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Analog Optimization: Explore substituent effects at the cyclopropyl and oxazole positions to improve potency.
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